4-chloro-2,5-dimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
The compound 4-chloro-2,5-dimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (Compound ID: G620-0758) is a sulfonamide derivative with a molecular formula of C23H25ClN4O2S and a molecular weight of 456.99 g/mol . Key features include:
- Chloro and methyl substituents on the benzene ring.
- A pyridazine core linked to a piperidin-1-yl group.
- A non-chiral (achiral) configuration and high lipophilicity (logP = 6.18, logD = 6.08) .
Properties
IUPAC Name |
4-chloro-2,5-dimethyl-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O2S/c1-16-14-22(17(2)13-20(16)24)31(29,30)27-19-8-6-7-18(15-19)21-9-10-23(26-25-21)28-11-4-3-5-12-28/h6-10,13-15,27H,3-5,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSJCCFPJKRALP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,5-dimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the sulfonamide bond and the introduction of the piperidinyl and pyridazinyl groups. Common synthetic routes may involve:
Formation of the Sulfonamide Bond: This can be achieved by reacting a sulfonyl chloride with an amine under basic conditions.
Introduction of the Piperidinyl Group: This step may involve nucleophilic substitution reactions where a piperidine derivative is introduced.
Formation of the Pyridazinyl Group: This can be done through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2,5-dimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-2,5-dimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-2,5-dimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or interfere with biological pathways. The piperidinyl and pyridazinyl groups may enhance binding affinity and specificity to target proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzene Ring
Compound G620-0017 :
- 4-Methoxy-2,5-dimethyl-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
- Molecular formula: C25H30N4O3S (Mol. Wt.: 466.6 g/mol)
- Methoxy replaces chloro , and 4-methylpiperidin-1-yl replaces piperidin-1-yl .
- Reduced lipophilicity (logP = 5.66 , logD = 5.66 ) compared to the target compound, likely due to the polar methoxy group .
- Higher polar surface area (72.906 Ų vs. 65.275 Ų in the target), suggesting improved aqueous solubility .
Compound G620-0261 :
- 4-Ethyl-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
- Molecular formula: C22H24N4O2S (Mol. Wt.: 408.52 g/mol)
- Ethyl replaces chloro , and pyrrolidin-1-yl replaces piperidin-1-yl .
- Lower molecular weight and logP (estimated ~5.0 ) due to smaller substituents .
- Pyrrolidine’s five-membered ring may alter binding kinetics compared to piperidine’s six-membered ring .
Core Heterocycle Modifications
Triazine-Based Analogs (e.g., from [41]):
- Compounds like 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides .
- Triazine cores (vs. pyridazine in the target) exhibit distinct electronic properties, influencing hydrogen bonding and charge distribution.
- Reported antimicrobial activity (MIC values: 2–16 µg/mL against S. aureus and E. coli) , suggesting the target compound’s pyridazine core may offer similar or enhanced potency.
Pharmacokinetic and Physicochemical Properties
- Methoxy-substituted G620-0017 shows a better solubility profile, making it more suitable for oral formulations .
Biological Activity
4-Chloro-2,5-dimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex compound with significant pharmacological potential. This article delves into its biological activity, synthesizing findings from various studies and highlighting its therapeutic implications.
Chemical Structure and Properties
The compound's structure features a sulfonamide group, which is known for its diverse biological activities. The presence of the piperidine and pyridazine moieties further enhances its potential as a therapeutic agent. Its molecular formula is C20H24ClN3O2S, indicating a weight of approximately 393.94 g/mol.
Key Structural Components
| Component | Description |
|---|---|
| Chlorine Atom | Enhances lipophilicity and bioactivity |
| Piperidine Ring | Associated with various pharmacological effects |
| Pyridazine Ring | Contributes to anti-cancer properties |
| Sulfonamide Group | Known for antibacterial activity |
Antimicrobial Properties
Sulfonamides, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis, a vital process for bacterial survival. The specific activity of this compound against various bacterial strains has not been explicitly documented in the available literature but is expected based on its structural characteristics.
Cardiovascular Effects
A study investigating the effects of related sulfonamide compounds on perfusion pressure and coronary resistance demonstrated significant cardiovascular impacts. The results indicated that certain sulfonamide derivatives could decrease perfusion pressure in isolated rat heart models. This suggests that this compound might exhibit similar effects, potentially through calcium channel modulation .
Experimental Findings on Cardiovascular Activity
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| 4-Chloro Compound (similar structure) | 0.001 | Decreased |
| Other Sulfonamides | 0.001 | Variable |
Antitumor Activity
Pyridazine derivatives have been recognized for their antitumor properties, particularly against various cancer cell lines. The incorporation of the pyridazine ring in the structure of this compound suggests potential antitumor activity. Studies indicate that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth .
Enzyme Inhibition
The compound may also exhibit enzyme inhibition properties. For instance, sulfonamides are known to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling and potentially providing therapeutic benefits in neurodegenerative diseases .
Case Study: Cardiovascular Impact
In a study assessing the impact of various sulfonamide derivatives on isolated rat hearts, it was found that the administration of certain compounds led to a statistically significant reduction in perfusion pressure over time. This effect was attributed to the modulation of calcium channels, suggesting that similar mechanisms might be at play for this compound .
Pharmacokinetic Considerations
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) profiles. These studies indicate favorable permeability characteristics across cellular membranes, which is essential for effective drug delivery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
